Hypophosphoric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Versatile Reagent: Hypophosphorous acid acts as a powerful reducing agent, facilitating the formation of carbon-carbon bonds and the conversion of functional groups in organic molecules. Researchers utilize it in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and pesticides [].

Polymer and Material Science

- Catalyst for Polymerization: Hypophosphorous acid can act as a catalyst in the production of specific polymers. Its ability to modify reaction rates and control polymer characteristics makes it a valuable tool for tailoring desired material properties [].

Pharmaceutical Development

- Antibiotic Synthesis: Hypophosphorous acid plays a role in the synthesis of certain antibiotics. Its reducing properties can be crucial in the formation of specific functional groups essential for antibiotic activity [].

Further Research Potential:

While established applications exist, research into hypophosphoric acid's potential continues. Studies are exploring its use in:

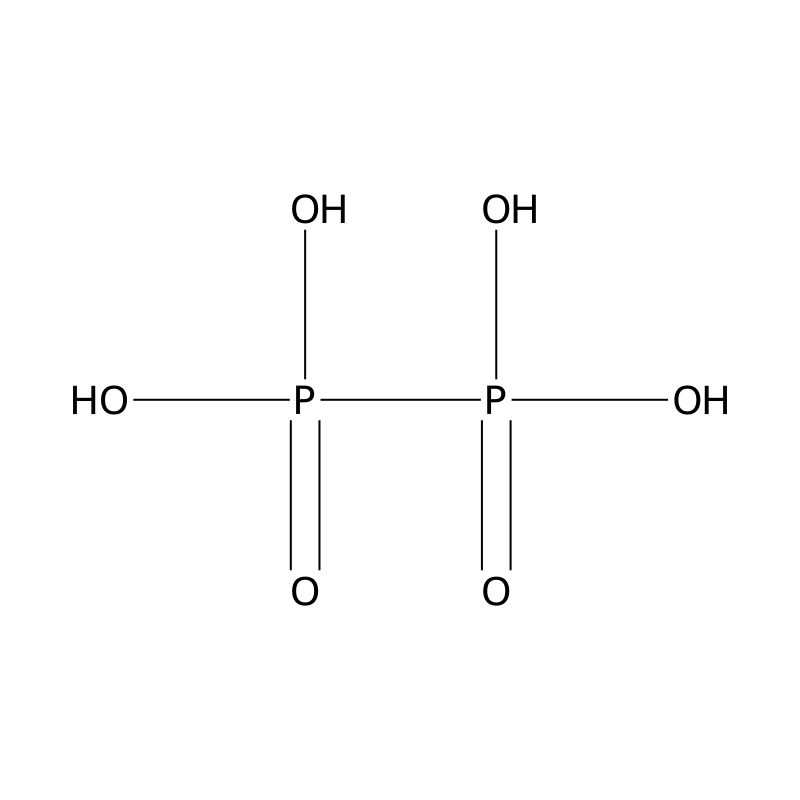

Hypophosphoric acid is classified as a mineral acid and is notable for containing phosphorus in a formal oxidation state of +4. In its solid state, it exists as a dihydrate, denoted as . The structure of hypophosphoric acid features two phosphorus atoms linked by a P−P bond, which is relatively rare among phosphorus compounds. Its tetrahedral geometry includes four oxygen atoms, with each phosphorus atom bonded to two oxygen atoms and two hydrogen atoms .

- Formation: It can be synthesized by reacting red phosphorus with sodium chlorite:

- Disproportionation: When heated above 110 °C, hypophosphoric acid can decompose into phosphorous acid and phosphine:

- Reduction Reactions: It acts as a reducing agent in various reactions, such as reducing metal ions (e.g., silver ions) to their elemental forms .

The primary methods for synthesizing hypophosphoric acid include:

- Reaction of Red Phosphorus with Sodium Chlorite: This method is performed at room temperature.

- Oxidation of White Phosphorus: When white phosphorus is oxidized in air while partially immersed in water, it produces a mixture that includes hypophosphoric acid along with other phosphorus acids .

- Hydrolysis of Phosphorus Trichloride: Another method involves the hydrolysis of phosphorus trichloride or the reaction of phosphine with water .

Hypophosphoric acid has several important applications:

- Industrial Uses: It serves as a reducing agent in organic synthesis and metal purification processes.

- Chemical Manufacturing: It is used in producing fire retardants and water treatment chemicals.

- Pharmaceuticals: Hypophosphoric acid acts as a stimulant in certain pharmaceutical formulations .

Research on the interactions of hypophosphoric acid primarily focuses on its reactivity with metals and other chemical agents. As a reducing agent, it can interact with various metal ions to produce elemental metals or lower oxidation states. Additionally, hypophosphoric acid may exhibit interactions with different acids and bases leading to various salts and complexes.

Hypophosphoric acid shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Phosphorous Acid | Contains one less oxygen than phosphoric acid; acts as a moderate reducing agent. | |

| Phosphoric Acid | A stronger acid compared to hypophosphoric acid; widely used in fertilizers. | |

| Isohypophosphoric Acid | Isomer of hypophosphoric acid; features an oxygen bridge between phosphorus atoms. | |

| Pyrophosphoric Acid | Contains two phosphorus atoms but lacks the P−P bond found in hypophosphoric acid. |

Uniqueness of Hypophosphoric Acid

Hypophosphoric acid's unique characteristic is its P−P bond, which distinguishes it from other similar compounds. This feature allows it to participate in specific redox reactions that are not typical for most phosphorus acids .

Hypophosphoric acid is a tetraprotic mineral acid with the chemical formula $$H4P2O6$$, where phosphorus exists in the +4 oxidation state. Its IUPAC name is diphosphoric(IV) acid, reflecting the presence of two phosphorus atoms connected by a direct P–P bond (Figure 1). The molecule adopts a symmetrical structure in the solid state, crystallizing as a dihydrate ($$H4P2O6 \cdot 2H2O$$) . A key structural isomer, isohypophosphoric acid ($$HPO(OH)-O-PO2(OH)$$), features a mixed anhydride linkage between phosphorus atoms in +3 and +5 oxidation states .

Table 1: Nomenclature and key properties of hypophosphoric acid

Historical Context and Discovery

Hypophosphoric acid was first synthesized in 1877 by Adolf Salzer through the oxidation of red phosphorus with sodium chlorite . Early structural studies by Bell and Sugden in the 20th century confirmed its unique P–P bonding, distinguishing it from other phosphorus oxoacids . The acid gained attention for its role in disproportionation reactions and its ability to form stable coordination complexes with transition metals .

Overview of Related Phosphorus Oxoacids

Hypophosphoric acid belongs to a family of phosphorus oxoacids with varying oxidation states and structural motifs:

Table 2: Comparison of phosphorus oxoacids

Significance in Inorganic and Coordination Chemistry

Hypophosphoric acid plays a critical role in:

- Redox Chemistry: Acts as a mild reducing agent, particularly in reactions with noble metal ions (e.g., $$Ag^+$$, $$Hg^{2+}$$) .

- Coordination Complexes: Forms stable salts like $$Ni(H2O)6$$, where the hypophosphate ion ($$H2P2O_6^{2-}$$) acts as a bridging ligand .

- Materials Science: Hypophosphates exhibit ferroelectric properties, as seen in diammonium hypophosphate ($$(NH4)2H2P2O_6$$) .

Hypophosphoric acid is a mineral acid with the empirical and molecular formula H₄P₂O₆ [1]. This formula indicates that each molecule contains four hydrogen atoms, two phosphorus atoms, and six oxygen atoms [2]. The molecular weight of hypophosphoric acid is 161.98 g/mol, calculated based on the atomic weights of its constituent elements: hydrogen (2.49%), oxygen (59.27%), and phosphorus (38.25%) [7]. In the solid state, hypophosphoric acid exists as a dihydrate with the formula H₄P₂O₆·2H₂O, indicating the presence of two additional water molecules in its crystalline structure [1] [3].

The structural representation of hypophosphoric acid reveals that it contains four P-OH bonds, two P=O bonds, and one P-P bond [3]. This arrangement contributes to its unique chemical properties and reactivity patterns [1]. The presence of four acidic hydrogen atoms classifies hypophosphoric acid as a tetraprotic acid, capable of donating up to four protons in aqueous solutions [1] [3].

Structural Isomerism: Hypophosphoric vs. Isohypophosphoric Acid

Hypophosphoric acid exhibits an interesting case of structural isomerism with isohypophosphoric acid [1]. In hypophosphoric acid, the two phosphorus atoms are identical and directly connected through a P-P bond [1] [9]. This structural arrangement results in both phosphorus atoms having the same oxidation state of +4 [1] [22].

In contrast, isohypophosphoric acid possesses a distinctly different structure where the two phosphorus atoms are not identical [9]. One phosphorus atom has a hydrogen atom directly bonded to it and exists in the +3 oxidation state, while the other phosphorus atom is in the +5 oxidation state [9] [16]. Instead of a direct P-P bond, these phosphorus atoms are connected through an oxygen bridge (P-O-P), forming a phosphorous acid/phosphoric acid mixed anhydride structure [1] [9].

This structural difference between hypophosphoric acid and isohypophosphoric acid can be represented as:

- Hypophosphoric acid: (HO)₂P(O)-P(O)(OH)₂ with a direct P-P bond [10]

- Isohypophosphoric acid: HPO(OH)-O-PO₂(OH) with a P-O-P bridge [1] [9]

The structural isomerism between these compounds significantly influences their chemical behavior, stability, and reactivity patterns [10]. Under certain conditions, hypophosphoric acid can undergo rearrangement to form isohypophosphoric acid, demonstrating the dynamic relationship between these isomeric forms [1].

Crystallography and Solid-State Structure

Dihydrate and Anhydrous Forms

Hypophosphoric acid predominantly exists in the solid state as a dihydrate with the formula H₄P₂O₆·2H₂O [1] [3]. In this form, the acid contains two additional water molecules that are incorporated into its crystal structure [1]. The dihydrate form is the most commonly encountered and stable form of hypophosphoric acid under standard conditions [1] [3].

The crystal structure of the dihydrate form reveals that it is best formulated as [H₃O⁺]₂[H₂P₂O₆]²⁻, indicating that the acid exists as oxonium ions in the solid state [1] [13]. This structure is isostructural with the diammonium salt containing the [HOPO₂PO₂OH]²⁻ anion [1].

The anhydrous form of hypophosphoric acid (H₄P₂O₆) can be obtained through specific preparation methods [1]. These include vacuum dehydration of the dihydrate form over phosphorus pentoxide (P₄O₁₀) or through the reaction of hydrogen sulfide (H₂S) with lead hypophosphate (Pb₂P₂O₆) [1]. The anhydrous form is less stable than the dihydrate and tends to undergo rearrangement and disproportionation upon standing, forming a mixture of isohypophosphoric acid, pyrophosphoric acid, and pyrophosphorous acid [1].

The crystallographic data for the dihydrate form has been determined using X-ray crystallography, revealing its space group as P ccn with unit cell parameters a = 6.557 Å, b = 11.634 Å, c = 9.464 Å, and α = β = γ = 90° [13].

Bond Lengths and Geometric Parameters

The crystal structure of hypophosphoric acid reveals important geometric parameters that provide insight into its molecular arrangement [1] [16]. The HOPO₂PO₂OH²⁻ anion in Na₂H₂P₂O₆·6H₂O possesses an unsymmetrical structure resembling that of ethane [16]. The P-P bond length in this structure is 219 pm (2.19 Å), which is characteristic of a single covalent bond between phosphorus atoms [1] [16].

Each phosphorus atom in hypophosphoric acid forms two P-O bonds with a length of 151 pm (1.51 Å) and one P-OH bond with a length of 159 pm (1.59 Å) [16]. The difference in bond lengths between P-O and P-OH bonds reflects the different bond orders and electronic distributions within the molecule [16].

The crystal structure data for the dihydrate form, (H₃O)₂(H₂P₂O₆), has been determined with high precision [13]. The Hermann-Mauguin space group symbol is P ccn, with Hall space group symbol -P 2ab 2ac and space group number 56 [13]. The unit cell parameters are a = 6.557 Å, b = 11.634 Å, c = 9.464 Å, with all angles (α, β, γ) equal to 90° [13].

The geometric arrangement around each phosphorus atom is approximately tetrahedral, with slight distortions due to the presence of the P-P bond and the different electronic effects of the oxygen atoms [10] [16]. The O-P-O bond angles are approximately 109.5°, consistent with sp³ hybridization of the phosphorus atoms [26].

Electronic Configuration and Oxidation States

In hypophosphoric acid (H₄P₂O₆), phosphorus exists in the formal oxidation state of +4 [1] [22]. This oxidation state is intermediate between the common oxidation states of phosphorus (+3 and +5) found in other phosphorus oxoacids [12]. The +4 oxidation state is determined by considering the bonding of phosphorus with oxygen and hydrogen atoms in the molecule [22].

The electronic configuration of phosphorus in its ground state is [Ne]3s²3p³, with five valence electrons [22]. In hypophosphoric acid, each phosphorus atom forms covalent bonds with oxygen atoms and participates in a P-P bond [1]. The presence of the P-P bond is a distinctive feature of hypophosphoric acid, differentiating it from other phosphorus oxoacids where phosphorus atoms are typically connected through oxygen bridges [10] [12].

The electronic distribution within the molecule results in a partial positive charge on the phosphorus atoms and partial negative charges on the oxygen atoms, creating polar covalent bonds [22]. This charge distribution contributes to the acidic nature of the hydroxyl groups attached to phosphorus [1].

In contrast to hypophosphoric acid, isohypophosphoric acid contains phosphorus atoms in two different oxidation states: one phosphorus atom is in the +3 oxidation state, while the other is in the +5 oxidation state [9] [16]. This difference in oxidation states reflects the asymmetric structure of isohypophosphoric acid and its distinct chemical properties [9].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and properties of hypophosphoric acid [17]. The ³¹P NMR spectrum of hypophosphoric acid is particularly informative due to the presence of phosphorus atoms in the molecule [17] [18].

In the ³¹P{¹H} NMR spectrum of sodium hypophosphate (Na₄P₂O₆·10H₂O), a single resonance is observed at 14.9 ppm [10]. For rubidium and cesium salts of hypophosphoric acid, the ³¹P{¹H} NMR spectra show signals at 12.5 and 13.5 ppm for the rubidium salt, and at 11.7 and 11.4 ppm for the cesium salt [10]. These chemical shifts are characteristic of phosphorus atoms in the +4 oxidation state [10] [18].

The ¹H NMR spectra of hypophosphoric acid salts also provide structural information [10]. For the rubidium salt, three well-resolved resonance signals are observed at 16.1, 13.9, and 12.2 ppm, while the cesium salt shows signals at 16.1, 14.3, and 12.6 ppm [10]. These signals correspond to the protons in different chemical environments within the molecule [10] [18].

The coupling between phosphorus atoms and protons in hypophosphoric acid results in characteristic coupling patterns in the NMR spectra [18]. The ³¹P-¹H coupling constants provide information about the connectivity and spatial arrangement of atoms in the molecule [18]. For hypophosphoric acid derivatives, large ¹J(P,P) coupling constants are observed in the ³¹P{¹H} NMR spectra, reflecting the direct P-P bond in the molecule [10] [18].

IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of hypophosphoric acid, providing insights into its molecular structure and bonding [19] [21]. The vibrational spectra of hypophosphoric acid exhibit characteristic bands associated with P-O, P-OH, and P-P bonds [19] [21].

In the IR spectrum of hypophosphoric acid, several distinctive bands can be observed [19]. The P-O stretching vibrations typically appear in the region of 1000-1200 cm⁻¹, while the P-OH stretching vibrations are observed around 900-1000 cm⁻¹ [19] [21]. The P-P stretching vibration, which is a characteristic feature of hypophosphoric acid, appears at lower frequencies, typically around 700-800 cm⁻¹ [21].

The Raman spectrum of hypophosphoric acid complements the IR spectrum by providing information about symmetric vibrations that may be weak or inactive in IR spectroscopy [21]. In the Raman spectrum, the symmetric P-O stretching vibrations are typically more intense than in the IR spectrum [21]. The P-P stretching vibration, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum [21].

The vibrational spectra of hypophosphoric acid are sensitive to its protonation state and the presence of counter ions [19] [21]. The spectra of hypophosphate salts show shifts in band positions compared to the free acid, reflecting changes in the electronic environment around the phosphorus atoms [21]. These spectral changes can be used to monitor acid-base reactions and complex formation involving hypophosphoric acid [19] [21].

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions in hypophosphoric acid and its derivatives [20]. Although hypophosphoric acid itself does not exhibit strong absorption in the UV-Vis region due to the absence of chromophoric groups, its interactions with other species can be studied using this technique [20].

The UV-Vis spectrum of hypophosphoric acid typically shows weak absorption bands in the ultraviolet region, corresponding to n→σ* transitions involving the non-bonding electrons on oxygen atoms and the σ* antibonding orbitals of P-O and P-P bonds [20]. These transitions occur at relatively high energies and are often obscured by the absorption of the solvent or other components in the system [20].

UV-Vis spectroscopy has been used to study the redox reactions of hypophosphoric acid and its derivatives [20]. For example, the addition of hypophosphorous acid (HPA) in precursor solutions for perovskite thin films has been shown to significantly improve the film quality, both electronically and topologically, and enhance the photoluminescence intensity [20]. These effects can be monitored using UV-Vis spectroscopy, which provides information about the electronic properties of the resulting materials [20].

Computational Chemistry Studies

Computational chemistry approaches have been employed to investigate the structural, electronic, and spectroscopic properties of hypophosphoric acid and related compounds [23]. These studies provide valuable insights into the molecular geometry, electronic structure, and reaction mechanisms involving hypophosphoric acid [23].

Density Functional Theory (DFT) calculations have been used to optimize the geometry of hypophosphoric acid and predict its vibrational spectra [23]. These calculations confirm the tetrahedral arrangement around each phosphorus atom and the presence of a direct P-P bond in the molecule [23]. The calculated bond lengths and angles are in good agreement with experimental values determined from crystallographic studies [23] [26].

Computational studies have also investigated the electronic structure of hypophosphoric acid, including the distribution of electron density, molecular orbitals, and charge distribution [23]. These calculations provide insights into the reactivity patterns and acid-base properties of hypophosphoric acid [23].

The potential energy surface for the interconversion between hypophosphoric acid and isohypophosphoric acid has been explored using computational methods [23]. These studies help to understand the thermodynamic and kinetic factors that govern the isomerization process and the relative stability of the two isomeric forms [10] [23].